

Introduction: Contextualizing 3-Aminoisonicotinohydrazide

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Compound of Interest

Compound Name: 3-Aminoisonicotinohydrazide

CAS No.: 64189-08-8

Cat. No.: B2564568

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3-Aminoisonicotinohydrazide is a pyridine derivative characterized by an amino group at the 3-position and a hydrazide functional group at the 4-position. Its structure is analogous to the well-known antitubercular drug Isoniazid (isonicotinic acid hydrazide), suggesting potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for any successful formulation development, analytical method development, or preclinical assessment.

This guide provides a comprehensive framework for characterizing **3-Aminoisonicotinohydrazide**. It moves beyond a simple recitation of data to explain the underlying chemical principles and provide robust, field-proven experimental protocols. The methodologies described herein are designed to generate a comprehensive stability profile, elucidate degradation pathways, and establish a foundation for developing stable and effective pharmaceutical formulations.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the available strategies for formulation. The structure of **3-Aminoisonicotinohydrazide**, possessing both hydrogen bond donors (amino and hydrazide groups) and acceptors (pyridine nitrogen, carbonyl oxygen), suggests a complex solubility profile influenced by solvent polarity, pH, and temperature.

Theoretical Considerations and Solvent Selection

The presence of the basic pyridine ring and amino group, alongside the hydrazide moiety, implies that the compound's aqueous solubility will be highly dependent on pH. In acidic media, protonation of the pyridine nitrogen and the primary amine is expected to significantly enhance solubility in water. Conversely, in neutral or alkaline media, the molecule will be less charged, likely reducing its aqueous solubility.

Solubility in organic solvents is governed by the principle of "like dissolves like." Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) are anticipated to be effective solubilizing agents due to their ability to engage in hydrogen bonding.[1] Non-polar solvents are unlikely to be suitable.

Experimental Protocol: Equilibrium Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol ensures that the solution is fully saturated, providing a reliable measure of the compound's intrinsic solubility in a given medium.

Objective: To determine the equilibrium solubility of **3-Aminoisonicotinohydrazide** in various pharmaceutically relevant solvents and buffers at controlled temperatures.

Methodology:

- **Preparation:** Add an excess amount of **3-Aminoisonicotinohydrazide** powder to a series of amber glass vials, ensuring a solid phase remains after equilibration.
- **Solvent Addition:** Add a precise volume of the selected solvent (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, water, ethanol, DMSO) to each vial.

- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed experimentally.[2]
- **Sample Processing:** After equilibration, allow the vials to stand undisturbed at the target temperature for the solid to settle.
- **Filtration/Centrifugation:** Carefully withdraw a sample from the supernatant using a syringe and pass it through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge the sample at high speed and collect the supernatant.
- **Quantification:** Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved **3-Aminoisonicotinohydrazide** using a validated, stability-indicating HPLC-UV method.
- **Data Reporting:** Express solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility Summary

Quantitative solubility data should be organized into a clear, comparative table.



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Part 2: Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is fundamental to drug development. Forced degradation (stress testing) is an essential tool used to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[3][4] These studies are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug products over their shelf life.[5]

Predicted Degradation Pathways

Based on the functional groups in **3-Aminoisonicotinohydrazide**, several degradation pathways can be predicted. The hydrazide moiety is the most probable site of instability.

- **Hydrolytic Degradation:** The hydrazide bond is susceptible to cleavage via acid- or base-catalyzed hydrolysis. This reaction would yield 3-Aminoisonicotinic acid and hydrazine. This is a common degradation pathway for hydrazide-containing compounds.[6]
- **Oxidative Degradation:** Both the hydrazide and the aromatic amino group are susceptible to oxidation. Stressing with an agent like hydrogen peroxide can lead to the formation of various oxidative adducts or potentially diazene intermediates, which could further react.[7]
- **Photodegradation:** Aromatic amines and pyridine rings can be sensitive to light. Exposure to UV/Vis radiation, as specified in ICH Q1B, could induce photolytic cleavage or rearrangement reactions.[4]

*Predicted degradation pathways for **3-Aminoisonicotinohydrazide**.*

Experimental Protocol: Forced Degradation Study

A forced degradation study systematically exposes the API to harsh conditions to accelerate its decomposition. The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify major degradants without destroying the molecule entirely.[4]

Objective: To identify the degradation products of **3-Aminoisonicotinohydrazide** under various stress conditions and to validate a stability-indicating analytical method.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **3-Aminoisonicotinohydrazide** in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration

(e.g., 1 mg/mL).[4]

- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours). After heating, cool the sample and neutralize it with an equivalent amount of 0.1 N NaOH.
 - Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or gently heat (e.g., 40°C), monitoring for degradation. Neutralize with an equivalent amount of 0.1 N HCl.
 - Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for a specified duration.[7]
 - Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) in a calibrated oven. Also, test a solution of the API under the same thermal conditions.
 - Photolytic Degradation: Expose both the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.
- Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.
- Analytical Finish: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the emergence of new chromophores. LC-MS can be used to obtain mass information for the identification of unknown degradants.[8]



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Workflow for a comprehensive forced degradation study.

Part 3: The Stability-Indicating Analytical Method

A critical outcome of forced degradation studies is the development and validation of a stability-indicating analytical method (SIAM).[9] A method is deemed "stability-indicating" if it can accurately quantify the API in the presence of its degradation products, excipients, and other potential impurities without interference.[5]

Reverse-phase HPLC with UV detection is the most common technique for this purpose. The method development process should focus on achieving adequate chromatographic resolution between the parent **3-Aminoisonicotinohydrazide** peak and all peaks corresponding to degradation products generated during the stress studies. Validation of the SIAM must be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, accuracy, precision, and robustness.

Conclusion and Forward Outlook

The systematic investigation of the solubility and stability of **3-Aminoisonicotinohydrazide** is a foundational activity in its journey from a candidate molecule to a potential therapeutic agent. The protocols and frameworks outlined in this guide provide a robust starting point for any research or development team. By understanding the molecule's intrinsic properties—its solubility limits across different pH values and its degradation pathways under stress—scientists can make informed decisions regarding formulation strategies, analytical method

design, packaging selection, and storage conditions. This rigorous, science-driven approach is essential for ensuring the ultimate quality, safety, and efficacy of any resulting drug product.

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